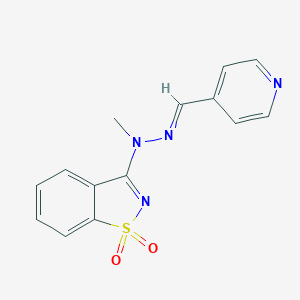
ISONICOTINALDEHYDE 4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLHYDRAZONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ISONICOTINALDEHYDE 4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLHYDRAZONE is a chemical compound with the molecular formula C14H12N4O2S and a molecular weight of 300.34 g/mol This compound is notable for its unique structure, which includes a benzisothiazole ring system fused with a hydrazone moiety
Vorbereitungsmethoden
The synthesis of isonicotinaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone typically involves the reaction of isonicotinaldehyde with 1,1-dioxido-1,2-benzisothiazol-3-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete conversion. The product is then purified by recrystallization from a suitable solvent .
Analyse Chemischer Reaktionen
ISONICOTINALDEHYDE 4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLHYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydrazone moiety is replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
ISONICOTINALDEHYDE 4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLHYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of isonicotinaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane or interfere with essential metabolic processes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
ISONICOTINALDEHYDE 4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLHYDRAZONE can be compared with other similar compounds, such as:
Isonicotinaldehyde hydrazone: Lacks the benzisothiazole ring system, making it less effective in certain applications.
Benzisothiazole hydrazone: Does not contain the isonicotinaldehyde moiety, which may reduce its biological activity.
1,1-Dioxido-1,2-benzisothiazol-3-yl hydrazone: Similar structure but lacks the isonicotinaldehyde component, affecting its overall properties.
These comparisons highlight the uniqueness of isonicotinaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone, particularly in terms of its combined structural features and resulting applications.
Eigenschaften
Molekularformel |
C14H12N4O2S |
|---|---|
Molekulargewicht |
300.34 g/mol |
IUPAC-Name |
N-methyl-1,1-dioxo-N-[(E)-pyridin-4-ylmethylideneamino]-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H12N4O2S/c1-18(16-10-11-6-8-15-9-7-11)14-12-4-2-3-5-13(12)21(19,20)17-14/h2-10H,1H3/b16-10+ |
InChI-Schlüssel |
KWCSDJJCMRBRLF-MHWRWJLKSA-N |
Isomerische SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=NC=C3 |
SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=NC=C3 |
Kanonische SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-iodo-2-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B326990.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B326991.png)
![4-[3-methoxy-4-(2-propynyloxy)benzylidene]-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B326994.png)
![4-[3-methoxy-4-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B326995.png)
![3-{[1-(4-Ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B326996.png)
![5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B326998.png)
![N-(2-chloro-5-iodobenzoyl)-N'-[3-chloro-4-(1-pyrrolidinyl)phenyl]thiourea](/img/structure/B327004.png)
![N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B327005.png)
![5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B327006.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B327007.png)
![1,3-dimethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B327010.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B327013.png)
![Methyl 4-(4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3,5-dioxo-1-pyrazolidinyl)benzoate](/img/structure/B327015.png)
![Methyl 4-[4-({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B327017.png)
